molecular formula C15H23F2NO4 B13531924 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3,3-difluorocyclobutane-1-carboxylic acid

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3,3-difluorocyclobutane-1-carboxylic acid

Katalognummer: B13531924
Molekulargewicht: 319.34 g/mol
InChI-Schlüssel: UFIPDAOLKKKVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound featuring a piperidine ring, a cyclobutane ring, and two fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to control reaction parameters precisely, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the presence of the difluorocyclobutane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C15H23F2NO4

Molekulargewicht

319.34 g/mol

IUPAC-Name

3,3-difluoro-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-6-4-10(5-7-18)14(11(19)20)8-15(16,17)9-14/h10H,4-9H2,1-3H3,(H,19,20)

InChI-Schlüssel

UFIPDAOLKKKVMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.